Regioisomer-Dependent Intermolecular Interaction Energies in Crystalline Benzophenones
In a 2022 systematic crystallographic study, the intermolecular interaction energies of substituted benzophenones were quantified via PIXEL calculations. While the study did not include the target compound directly, it established class-level benchmarks for regioisomeric comparisons. The meta-fluoro substitution (as in 3-fluorobenzophenone) directs crystal packing through weak C–H···F interactions, while the para-nitro group contributes strong C–H···O hydrogen bonds. In contrast, the ortho-fluoro analog (2-fluoro-4′-hydroxybenzophenone) exhibited conformational flexibility leading to concomitant dimorphism [1]. The target compound's meta-fluoro/para-nitro arrangement is predicted to yield a distinct interaction energy profile compared to the para-fluoro/para-nitro regioisomer (4-fluoro-4'-nitrobenzophenone), affecting solid-state stability and purification behavior .
| Evidence Dimension | Intermolecular interaction energy contributions (Electrostatic/Dispersive/Repulsive) |
|---|---|
| Target Compound Data | Not directly measured in cited study; inferred from class of meta-fluoro/para-nitro benzophenones |
| Comparator Or Baseline | 3-Fluorobenzophenone: Monomeric form; 2-Fluoro-4′-hydroxybenzophenone: Dimorphic forms |
| Quantified Difference | Qualitative difference in polymorphism: Meta-fluoro compounds exist as monomers, while ortho-fluoro analogs exhibit conformational dimorphism |
| Conditions | Single-crystal X-ray diffraction and PIXEL energy decomposition |
Why This Matters
Different substitution patterns lead to distinct crystal packing motifs and interaction energies, which directly impact solid-state stability and the ease of purification by crystallization.
- [1] Durge, C.P. et al. Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. Cryst. Growth Des. 2022, 22, 10, 6155–6167. View Source
